Propionic acid, 2,2-diphenyl-, 2-(methylphenethylamino)ethyl ester, hydrochloride
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Overview
Description
Propionic acid, 2,2-diphenyl-, 2-(methylphenethylamino)ethyl ester, hydrochloride is a complex organic compound with a unique structure It is characterized by the presence of a propionic acid esterified with a 2,2-diphenyl group and a 2-(methylphenethylamino)ethyl group, forming a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propionic acid, 2,2-diphenyl-, 2-(methylphenethylamino)ethyl ester, hydrochloride typically involves multiple steps. One common approach is the esterification of propionic acid with 2,2-diphenyl-2-(methylphenethylamino)ethanol in the presence of a strong acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be used to enhance the reaction rates and yields. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Propionic acid, 2,2-diphenyl-, 2-(methylphenethylamino)ethyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Propionic acid, 2,2-diphenyl-, 2-(methylphenethylamino)ethyl ester, hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propionic acid, 2,2-diphenyl-, 2-(methylphenethylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active components, which then interact with enzymes or receptors in biological systems. The molecular pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
- Propionic acid, 2,2-diphenyl-, 2-(methylphenethylamino)ethyl ester
- Propionic acid, 2,2-diphenyl-, 2-(methylphenethylamino)ethyl ester, acetate
Uniqueness
Propionic acid, 2,2-diphenyl-, 2-(methylphenethylamino)ethyl ester, hydrochloride is unique due to its specific ester and hydrochloride salt formation, which can influence its solubility, stability, and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
27722-07-2 |
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Molecular Formula |
C26H30ClNO2 |
Molecular Weight |
424.0 g/mol |
IUPAC Name |
2-[methyl(2-phenylethyl)amino]ethyl 2,2-diphenylpropanoate;hydrochloride |
InChI |
InChI=1S/C26H29NO2.ClH/c1-26(23-14-8-4-9-15-23,24-16-10-5-11-17-24)25(28)29-21-20-27(2)19-18-22-12-6-3-7-13-22;/h3-17H,18-21H2,1-2H3;1H |
InChI Key |
YARNJPCSSPGKEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCCN(C)CCC3=CC=CC=C3.Cl |
Origin of Product |
United States |
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